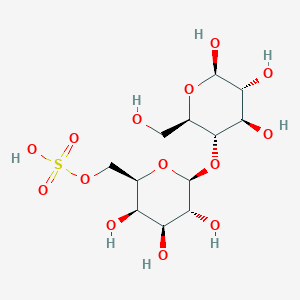

beta-D-Galp6S-(1->4)-beta-D-Glcp

Description

β-D-Galp6S-(1→4)-β-D-Glcp is a sulfated disaccharide consisting of a 6-sulfated β-D-galactopyranose (Galp6S) linked via a β(1→4) glycosidic bond to a non-sulfated β-D-glucopyranose (Glcp) residue. This compound has an exact mass of 502.0779618 Da (determined via high-resolution mass spectrometry) and is classified as a glycosylglucose derivative . The sulfation at position 6 of the galactose moiety introduces a negatively charged sulfate group, which significantly impacts its physicochemical properties, such as solubility and interactions with proteins or receptors.

Properties

Molecular Formula |

C12H22O14S |

|---|---|

Molecular Weight |

422.36 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 |

InChI Key |

NEVLAHFUHIDOLO-DCSYEGIMSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galp6S-(1->4)-beta-D-Glcp typically involves the selective sulfation of lactose. The reaction conditions often include the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled temperature and pH to ensure selective sulfation at the desired position .

Industrial Production Methods: Industrial production of beta-D-Galp6S-(1->4)-beta-D-Glcp may involve enzymatic methods using specific sulfotransferases that catalyze the transfer of sulfate groups to the hydroxyl groups of lactose. This method is advantageous due to its specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: beta-D-Galp6S-(1->4)-beta-D-Glcp can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups back to hydroxyl groups.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products:

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: beta-D-Galp6S-(1->4)-beta-D-Glcp is used as a model compound in studying sulfation reactions and the effects of sulfation on the physical and chemical properties of carbohydrates .

Biology: In biological research, this compound is used to study the role of sulfated carbohydrates in cellular processes such as cell signaling, adhesion, and recognition .

Industry: In the industrial sector, this compound is used in the production of sulfated polysaccharides, which have applications in food, cosmetics, and pharmaceuticals .

Mechanism of Action

The mechanism of action of beta-D-Galp6S-(1->4)-beta-D-Glcp involves its interaction with specific receptors on cell surfaces. The sulfate groups enhance the binding affinity of the compound to these receptors, facilitating various cellular processes. The molecular targets include proteins involved in cell signaling pathways, such as growth factor receptors and adhesion molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfated Disaccharides and Oligosaccharides

Key Differences in Sulfation Patterns

- Single vs. Dual Sulfation : β-D-Galp6S-(1→4)-β-D-Glcp has a single sulfate group on Gal6, whereas β-D-Galp3S-(1→4)-β-D-Glcp6S and β-D-Galp6S-(1→4)-β-D-Glcp6S feature dual sulfation. Dual sulfation increases negative charge density, enhancing interactions with cationic proteins like antithrombin III or growth factors .

- Position-Specific Effects : Sulfation at Gal3 (as in β-D-Galp3S-(1→4)-β-D-Glcp6S) may mimic heparan sulfate motifs involved in anticoagulation, while sulfation at Gal6 (as in the target compound) is more analogous to keratan sulfate structures in corneal tissues .

Impact of Branching and Substituents

- Branched Structures : The compound α-L-Fucp-(1→2)-β-D-Galp6S-(1→4)-D-Glcp (from ) includes a fucose branch, which can mediate selectin binding in immune responses. In contrast, the linear structure of β-D-Galp6S-(1→4)-β-D-Glcp may favor simpler enzyme-substrate interactions .

- N-Acetylglucosamine (GlcpNAc) Inclusion: β-D-Galp-(1→3)-[α-L-Fucp-(1→4)]-β-D-GlcpNAc () incorporates GlcpNAc, a common feature in blood group antigens, highlighting how non-sulfated residues expand functional diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.